1-(2-Chlorophenyl)-2-methylpropan-1-amine
Overview
Description
1-(2-Chlorophenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of phenylalkylamines This compound is characterized by the presence of a chlorophenyl group attached to a methylpropanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-2-methylpropan-1-amine typically involves the reaction of 2-chlorobenzaldehyde with nitroethane to form 2-chloro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-chlorophenylacetone, while substitution reactions can produce various substituted phenylalkylamines .
Scientific Research Applications
1-(2-Chlorophenyl)-2-methylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-2-methylpropan-1-amine involves its interaction with various molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can lead to changes in neuronal activity and has potential implications for the treatment of neurological conditions .
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline
Comparison: 1-(2-Chlorophenyl)-2-methylpropan-1-amine is unique due to its specific structural features and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research .
Biological Activity
1-(2-Chlorophenyl)-2-methylpropan-1-amine, also known as a chiral amine, is a compound with the molecular formula C10H14ClN and a molecular weight of 183.68 g/mol. It is primarily studied in its hydrochloride salt form (C10H15Cl2N), which appears as a crystalline solid. The compound's structure includes a 2-chlorophenyl group attached to a methylpropan-1-amine moiety, presenting interesting electronic and steric properties due to the chlorine substitution at the ortho position. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Synthesis Methods
The synthesis of this compound can be achieved through various organic chemistry techniques. Common methods include:
- Alkylation Reactions : Utilizing alkyl halides to introduce the methylpropan-1-amine moiety.
- Reduction Reactions : Reducing corresponding ketones or imines to form the amine structure.
These methods allow for the production of both enantiomers, with the (R)-enantiomer being more commonly studied due to its potential biological activity.
Biological Activity
While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties:
- Monoamine Reuptake Inhibition : Similar compounds have been shown to act as inhibitors of neurotransmitter transporters, particularly serotonin and norepinephrine reuptake inhibitors (SNRIs).
- Antidepressant Activity : Due to their structural similarity to known antidepressants, such as amphetamines, these compounds may possess mood-enhancing properties.
Pharmacological Properties
The biological activity can be summarized in the following table:
Property | Description |
---|---|
Molecular Formula | C10H14ClN |
Molecular Weight | 183.68 g/mol |
Chirality | Exists in two enantiomeric forms; (R)-enantiomer is more studied |
Receptor Interaction | Potential interaction with serotonin and norepinephrine transporters |
Pharmacological Class | Possible classification as an SNRI or stimulant based on structural features |
Case Studies and Research Findings
Research on related compounds provides insight into the potential biological activity of this compound:
- Study on Structural Analogues : A study investigated the pharmacological effects of various chlorophenyl-substituted amines and found that modifications at the ortho position significantly influenced receptor binding affinities and transporter inhibition .
- Antidepressant-like Effects : In animal models, compounds with similar amine structures demonstrated significant antidepressant-like effects in behavioral tests, suggesting that this compound may also exhibit such properties .
- Neurotransmitter Release Modulation : Research indicated that structurally related compounds could enhance the release of neurotransmitters such as dopamine and serotonin in vitro, hinting at a possible mechanism for mood modulation and cognitive enhancement .
Properties
IUPAC Name |
1-(2-chlorophenyl)-2-methylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7,10H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOALSEFEPRQWJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1183825-71-9 | |
Record name | 1-(2-chlorophenyl)-2-methylpropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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